molecular formula C8H5BrF2O3 B6228705 2-bromo-5-(difluoromethoxy)benzoic acid CAS No. 1427373-00-9

2-bromo-5-(difluoromethoxy)benzoic acid

Cat. No.: B6228705
CAS No.: 1427373-00-9
M. Wt: 267.02 g/mol
InChI Key: DOFWCBUILGUUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 of the benzene ring are replaced by a bromine atom and a difluoromethoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(difluoromethoxy)benzoic acid typically involves the bromination of 5-(difluoromethoxy)benzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-5-(difluoromethoxy)benzoic acid is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-5-(difluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Comparison: 2-Bromo-5-(difluoromethoxy)benzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research applications .

Properties

CAS No.

1427373-00-9

Molecular Formula

C8H5BrF2O3

Molecular Weight

267.02 g/mol

IUPAC Name

2-bromo-5-(difluoromethoxy)benzoic acid

InChI

InChI=1S/C8H5BrF2O3/c9-6-2-1-4(14-8(10)11)3-5(6)7(12)13/h1-3,8H,(H,12,13)

InChI Key

DOFWCBUILGUUQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C(=O)O)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.